molecular formula C17H23ClN2O4 B13687424 Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate

Cat. No.: B13687424
M. Wt: 354.8 g/mol
InChI Key: VRLNOXRCNGNLDC-UHFFFAOYSA-N
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Description

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 6-chloro-2-pyridyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group enhances stability during synthetic procedures by protecting the amine from undesired reactions, while the chloro-pyridyl moiety contributes to π-stacking interactions and binding affinity in target proteins. The methyl ester group improves solubility and facilitates further functionalization, such as hydrolysis to carboxylic acids .

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C17H23ClN2O4/c1-16(2,3)24-15(22)20-10-8-17(9-11-20,14(21)23-4)12-6-5-7-13(18)19-12/h5-7H,8-11H2,1-4H3

InChI Key

VRLNOXRCNGNLDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy Overview

The synthesis of methyl 1-tert-butoxycarbonyl-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate generally involves:

  • Introduction of the Boc protecting group on the piperidine nitrogen.
  • Functionalization of the piperidine ring at the 4-position with a carboxylate ester.
  • Coupling or substitution with a 6-chloro-2-pyridyl moiety.

These steps can be achieved through various synthetic routes, often starting from 4-piperidone or its derivatives.

Synthesis of Boc-Protected 4-Substituted Piperidines

A key intermediate in the preparation is 1-N-Boc-4-substituted piperidine derivatives, which can be prepared by:

  • Protection of 4-piperidone with Boc anhydride to give 1-N-Boc-4-piperidone.
  • Subsequent functionalization at the 4-position to introduce the carboxylate or related groups.
Preparation of 1-N-Boc-4-acetyl piperidine (Intermediate)

According to patent CN102775343A, 1-N-Boc-4-acetyl piperidine can be synthesized via acid-catalyzed degradation of a precursor compound under controlled temperature (60–90 °C) using acids such as glacial acetic acid or hydrochloric acid in aqueous mixtures. The method offers high yield and is suitable for industrial production due to simple operation and readily available raw materials.

Two main synthetic routes were compared:

Method Key Reagents Conditions Advantages Disadvantages
Route 1 EDC, HOBt, DMF, DIEA, methyl Grignard reagents Anhydrous, low temperature High purity product Expensive reagents, moisture sensitive, complex operation
Route 2 BOC-protected 4-piperidyl urea, TFAA dehydration, methyl Grignard reagents Anhydrous, low temperature Similar to Route 1 Low yield (~43%), expensive reagents, complex

The patent favors the acid-catalyzed degradation route for industrial scalability due to milder conditions and cost-effectiveness.

Introduction of the 6-Chloro-2-Pyridyl Group

The incorporation of the 6-chloro-2-pyridyl substituent onto the piperidine ring at the 4-position is commonly achieved by cross-coupling reactions or nucleophilic aromatic substitution, depending on the intermediate functionalities.

Cross-Coupling Approaches

Recent advances in catalytic asymmetric synthesis (J. Am. Chem. Soc., 2023) demonstrate the use of rhodium-catalyzed asymmetric reductive Heck reactions to couple pyridine boronic acids with piperidine derivatives, yielding high enantioselectivity and functional group tolerance. This methodology allows the formation of 3-substituted piperidines, which can be adapted for 4-substituted analogues by appropriate precursor design.

Key features:

  • Rhodium catalyst with chiral ligands.
  • Boronic acid derivatives of pyridine (including 6-chloro-2-pyridyl boronic acid).
  • Mild conditions, scalable to gram quantities.
  • High yields (up to 81%) and excellent enantiomeric excess (up to 96% ee).

The method proceeds via partial reduction of pyridine, Rh-catalyzed carbometalation, and final reduction steps.

Esterification to Methyl Carboxylate

The methyl ester at the 4-position is typically introduced by:

  • Direct esterification of the corresponding carboxylic acid intermediate using methanol in acidic conditions.
  • Alternatively, via coupling with methyl chloroformate or methyl iodide in the presence of base.

The esterification step is generally straightforward and compatible with Boc protection and pyridyl substitution.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Limitations
Boc Protection Reaction of piperidone with Boc anhydride Boc2O, base (e.g., triethylamine), solvent (DCM) High yield, protects N atom Requires dry conditions
4-Position Functionalization Acid-catalyzed degradation or Grignard addition Acids (acetic, HCl), methyl Grignard reagents High yield (acid method), mild Grignard sensitive to moisture, costly
Pyridyl Coupling Rh-catalyzed asymmetric reductive Heck Rh catalyst, 6-chloro-2-pyridyl boronic acid High enantioselectivity, scalable Requires catalyst and ligand optimization
Esterification Methylation of carboxylic acid Methanol, acid catalyst or methyl halide/base Simple, efficient Sensitive to moisture in some cases
Alternative Route Hydrazine condensation and Ni-catalyzed coupling Hydrazine hydrate, 2-halogenated malonaldehyde, Ni catalyst Mild conditions, industrially feasible Multi-step, complex intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate can be categorized based on substituent variations, functional groups, and heterocyclic motifs. Below is a detailed analysis:

Heterocyclic Substituent Variations

  • 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5): Replaces the 6-chloro-2-pyridyl group with a 2-chloropyrimidin-4-yl moiety. ~2.1 for the pyridyl analog). This compound exists as a carboxylic acid, enhancing solubility in aqueous media but limiting cell permeability .
  • (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7): Features an ethoxy-pyrimidine substituent and a hydroxymethyl group. This compound’s similarity score of 0.86 highlights structural overlap but diverges in reactivity due to the absence of ester/Boc groups .

Ester and Carboxylic Acid Derivatives

  • Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0):
    Substitutes the Boc-protected amine with a pyrimidin-2-yl group and uses an ethyl ester. The lack of Boc protection reduces molecular weight (MW: 265.3 g/mol vs. ~366.9 g/mol for the Boc analog) and alters stability under acidic conditions. The ethyl ester may slightly enhance lipophilicity compared to methyl esters .

  • Methyl piperidine-4-carboxylate hydrochloride (CAS 7462-86-4): A simpler analog lacking both Boc and heterocyclic substituents. With a similarity score of 0.97, this compound serves as a foundational scaffold for derivatization. The hydrochloride salt improves crystallinity but limits utility in non-polar reaction environments .

Boc-Protected Analogs

  • Methyl 1-methylpiperidine-4-carboxylate (CAS 1690-75-1):
    Replaces the Boc group with a methyl group, reducing steric hindrance and altering amine reactivity. The absence of Boc simplifies deprotection steps but sacrifices selectivity in multi-step syntheses .

Key Research Findings

Boc Protection : The Boc group in the target compound enhances amine stability during synthesis but requires acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive substrates .

Chloro-Pyridyl vs. Pyrimidinyl : The 6-chloro-2-pyridyl group increases lipophilicity (ClogP ~2.1) compared to pyrimidinyl analogs (ClogP ~1.5), favoring blood-brain barrier penetration in drug candidates .

Ester vs. Carboxylic Acid : Methyl/ethyl esters improve cell permeability compared to carboxylic acids, making them preferable prodrug candidates. Hydrolysis to acids is common in metabolic pathways .

Biological Activity

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate, a compound with the CAS number 2230200-27-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₆H₂₁ClN₂O₄
  • Molecular Weight : 340.80 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group followed by the introduction of the 6-chloro-2-pyridyl moiety through various coupling reactions. The process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to piperidine derivatives, including this compound. Research indicates that similar piperidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Myeloma
  • Leukemia
  • Natural Killer T-cell Lymphoma

In vitro studies have shown that these compounds can induce apoptosis by increasing the expression of pro-apoptotic genes such as p53 and Bax, suggesting a mechanism for their anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins associated with cancer proliferation. These studies reveal that the compound can effectively bind to active sites of proteins involved in cancer pathways, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

A variety of studies have reported on the biological activity of related compounds. For instance:

  • Cytotoxicity Assays : In one study, piperidin derivatives were tested against several cancer cell lines, showing IC₅₀ values in the low micromolar range, indicating potent cytotoxic activity .
  • Pharmacokinetic Profiles : Compounds similar to this compound have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and acceptable clearance rates in preclinical models .
  • In Vivo Efficacy : Animal models have been used to assess the efficacy of these compounds in inhibiting tumor growth and metastasis, with some derivatives showing significant reductions in tumor size compared to controls .

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC₅₀ Values (µM)Notes
CytotoxicityMyeloma, LeukemiaLow micromolarInduces apoptosis via p53 and Bax
Molecular DockingVarious cancer-related proteinsBinding affinityEffective interaction predicted
In Vivo EfficacyTumor modelsSignificantReduction in tumor size observed

Q & A

Q. What are the recommended synthetic routes for Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate, and how is purity ensured?

The compound is typically synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate and a base like DMAP .

Pyridyl Substitution : Attach the 6-chloro-2-pyridyl moiety via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic ester derivative of 6-chloro-2-pyridine .

Esterification : Methyl ester formation via reaction with methyl chloroformate in the presence of a tertiary amine (e.g., triethylamine).
Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or preparative HPLC is used to achieve >95% purity. Analytical confirmation involves HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ ~1.45 ppm for Boc methyl groups, δ ~7.5–8.5 ppm for pyridyl protons) and ¹³C NMR (δ ~155 ppm for Boc carbonyl) .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ calculated for C₁₇H₂₂ClN₂O₄: 365.1274; experimental: 365.1276) .
  • HPLC : Retention time comparison with standards (e.g., C18 column, 80:20 acetonitrile/water).
  • Melting Point : If crystalline (e.g., mp 30–60°C for similar Boc-piperidine esters ).

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a dark, airtight container under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, and oxidizers. Stability studies indicate decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can the 6-chloro-2-pyridyl group be leveraged in further functionalization?

The chloro substituent enables cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling) to introduce amines or alkynes. Optimize conditions using Pd catalysts (e.g., XPhos-Pd-G3) and microwave-assisted heating (120°C, 1 h) for rapid conversion .

Q. What are the optimal conditions for Boc deprotection without compromising the methyl ester?

Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 h, 0°C) for selective Boc removal. Monitor by TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane). The methyl ester remains intact under these mild acidic conditions .

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst for piperidine ring functionalization) ensure enantioselectivity. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99% ee) .

Q. What in vitro assays are suitable for assessing metabolic stability?

Use liver microsomes (human or rat) incubated with the compound (1 µM, 37°C). Quantify degradation via LC-MS/MS over 60 minutes. Half-life (t₁/₂) >30 min indicates favorable metabolic stability for drug development .

Q. What computational methods predict reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for cross-coupling reactions. Focus on Pd–pyridyl bond dissociation energy (<50 kcal/mol suggests feasible reactivity) .

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per SDS data) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

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